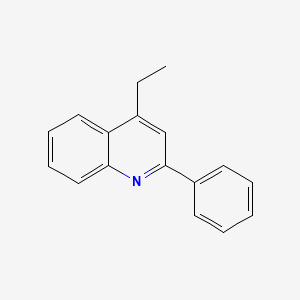

4-Ethyl-2-phenylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-2-13-12-17(14-8-4-3-5-9-14)18-16-11-7-6-10-15(13)16/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHYDTQYPQCTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Elucidation of 4 Ethyl 2 Phenylquinoline and Its Analogs

Electrophilic Substitution Reactions on Quinoline (B57606) Derivatives

Electrophilic substitution on the quinoline nucleus generally occurs on the electron-rich benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. graduatecollege.ac.inresearchgate.net The preferred positions for electrophilic attack are C5 and C8. graduatecollege.ac.inquimicaorganica.org The conditions of the reaction, particularly the acidity, can influence the position of substitution. In strongly acidic media, the quinoline nitrogen is protonated, further deactivating the pyridine ring.

Nitration: Nitration of quinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. The ratio of these isomers can be influenced by the reaction temperature and the concentration of the acids.

Halogenation: Halogenation of quinoline, for instance with bromine, can also lead to substitution at the 5- and 8-positions. The reaction often requires a Lewis acid catalyst. iust.ac.ir

Sulfonation: Sulfonation of quinoline with fuming sulfuric acid at different temperatures can yield different products. At lower temperatures, quinoline-8-sulfonic acid is the major product, while at higher temperatures, the thermodynamically more stable quinoline-6-sulfonic acid is formed. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions on the quinoline ring are generally difficult due to the deactivating effect of the nitrogen atom and the formation of a complex between the Lewis acid catalyst and the nitrogen lone pair. However, these reactions can proceed if the ring is activated by electron-donating substituents. pharmaguideline.com

Table 1: Regioselectivity of Electrophilic Substitution on Quinoline

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline |

| Bromination | Br₂/Lewis Acid | 5-Bromoquinoline & 8-Bromoquinoline |

| Sulfonation | H₂SO₄/SO₃ | Quinoline-8-sulfonic acid or Quinoline-6-sulfonic acid |

Nucleophilic Substitution Reactions on Quinoline Derivatives

Nucleophilic substitution reactions on the quinoline ring preferentially occur on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. researchgate.net

Chichibabin Reaction: The Chichibabin reaction involves the amination of nitrogen-containing heterocycles, such as quinoline, using sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia. researchgate.netgoogle.com For quinoline, this reaction typically yields 2-aminoquinoline. researchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism involving a hydride shift. The presence of the phenyl group at the 2-position of 4-Ethyl-2-phenylquinoline would likely hinder direct amination at this position. However, under forcing conditions, amination at the 4-position might be possible.

Reactions with Organometallic Reagents: Organolithium and Grignard reagents add to the C2 and C4 positions of the quinoline ring. iust.ac.irrsc.orgnih.gov The initial products are dihydroquinolines, which can then be oxidized to the corresponding substituted quinolines. iust.ac.ir The reaction of quinoline with organolithium reagents proceeds by attack at the C2 position to form a 1,2-dihydro-1-lithio intermediate. rsc.org

Table 2: Common Nucleophilic Substitution Reactions on Quinoline

| Reaction | Reagent | Primary Position of Attack |

|---|---|---|

| Chichibabin Amination | NaNH₂ or KNH₂ | C2 |

| Alkylation/Arylation | R-Li or R-MgX | C2 and C4 |

Oxidation and Reduction Reactions of Quinoline Derivatives

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid, MCPBA). biosynce.comresearchgate.net This N-oxide can then be a precursor for further functionalization of the quinoline ring, particularly at the C2 and C8 positions. researchgate.net The benzene ring of quinoline is relatively resistant to oxidation, but under harsh conditions with strong oxidizing agents like potassium permanganate, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netpharmaguideline.com

Reduction: The pyridine ring of quinoline is more readily reduced than the benzene ring. Catalytic hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline. pharmaguideline.comwikipedia.org Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) in the presence of an acid and zinc borohydride. tandfonline.comnih.gov It is possible to selectively reduce the benzene ring under acidic conditions. pharmaguideline.com Recent methods have also explored photocatalytic reductions to afford 1,2,3,4-tetrahydroquinolines. researchgate.net

Heteroatom Reactions of Quinoline

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can thus act as a base or a nucleophile. It readily reacts with strong acids to form salts. researchgate.net

Gas-Phase Reactivity Studies of Charged Quinoline Polyradicals

Gas-phase studies on charged quinoline derivatives provide fundamental insights into their intrinsic reactivity. Studies on quinolinium-based bi-, tri-, and tetraradicals have shown that their reactivity with molecules like cyclohexane (B81311) and allyl iodide is influenced by factors such as vertical electron affinity and spin-spin coupling between the radical sites. purdue.edu For instance, quinolinium-based biradicals were found to be less reactive than the corresponding monoradicals. purdue.edu Research on isomeric quinolyloxenium cations in the gas phase indicates they have closed-shell singlet electronic ground states and are highly electrophilic, reacting with various nucleophiles. nih.govsemanticscholar.org The electronic spectra of gas-phase quinoline cations have also been investigated to understand their properties. nih.gov

Mechanistic Pathways of Synthesized Quinoline Compounds

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. wikipedia.org These reactions generally involve the condensation of an aniline (B41778) with a three-carbon unit, followed by cyclization and oxidation.

The Doebner-von Miller reaction , for instance, utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. The mechanism likely involves a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a β-amino enone, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline. iust.ac.ir

The synthesis of 2-substituted quinolines can also be achieved via modern, metal-free methods. For example, a deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been developed. beilstein-journals.orgnih.gov The proposed mechanism involves the nucleophilic attack of the N-oxide on the sulfonyl group, followed by the attack of the resulting triazolyl anion at the C2 position of the quinoline ring. beilstein-journals.org

Reactivity with Biological Thiols (e.g., Glutathione) in vitro

Quinoline derivatives can exhibit reactivity towards biological nucleophiles such as glutathione (B108866) (GSH), a tripeptide that plays a crucial role in cellular detoxification. acs.org The electrophilic nature of some quinoline metabolites can lead to the formation of adducts with the thiol group of GSH.

For instance, a study on a methoxy (B1213986) 4-o-aryl quinoline derivative, AMG 458, demonstrated that it could react with glutathione and N-acetyl cysteine in vitro to form thioether adducts. nih.gov The mechanism was identified as a thiol displacement reaction, resulting in a quinoline thioether and the corresponding hydroxyaryl moiety. nih.gov This reactivity highlights the potential for certain quinoline-based compounds to interact with biological thiols. The specific reactivity of this compound with glutathione would depend on its electronic properties and metabolic activation.

Advanced Structural Analysis and Characterization Methodologies for Quinoline Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for determining the structure of a molecule. Each method provides unique information about the compound's atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Ethyl-2-phenylquinoline, one would expect to observe distinct signals corresponding to the protons of the ethyl group and the aromatic protons on both the quinoline (B57606) and phenyl rings. The ethyl group would typically present as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group) in the upfield region (approx. 1.3-2.8 ppm). The aromatic protons would appear as a series of complex multiplets in the downfield region (approx. 7.0-8.5 ppm).

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, providing information on the number of chemically non-equivalent carbons. In a molecule of this compound (C₁₇H₁₅N), one would expect to see up to 17 distinct signals in the ¹³C NMR spectrum, unless symmetry renders some carbons chemically equivalent. The carbons of the ethyl group would appear at the high-field end of the spectrum, while the aromatic and quinoline ring carbons would be found at the low-field end (typically 120-160 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on typical ranges for the functional groups.

| Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl (-CH₃) | ~1.3 (triplet) | ~15 |

| Ethyl (-CH₂-) | ~2.8 (quartet) | ~29 |

| Aromatic (C-H) | 7.0 - 8.5 (multiplets) | 120 - 150 |

| Aromatic (C-N, C-C) | - | 125 - 160 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands. Key absorptions would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and quinoline systems (typically in the 1450-1650 cm⁻¹ region), and C-H bending vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound Note: These are estimated values based on typical ranges for the functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2975 |

| Aromatic C=C and C=N Stretch | 1450 - 1650 |

| C-H Bend | 690 - 900 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS would confirm the molecular weight of this compound (C₁₇H₁₅N), which is 233.31 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 233 or 234, respectively.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula. For C₁₇H₁₅N, the calculated exact mass is 233.1204. HRMS would be expected to provide a measured value extremely close to this theoretical value, confirming the molecular formula unambiguously.

Liquid Chromatography-Mass Spectrometry (LCMS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing complex mixtures and confirming the molecular weight of the purified compound as it elutes from the chromatography column.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, corresponding to the promotion of electrons to higher energy orbitals. Quinoline and its derivatives are UV-active due to their extended conjugated π-electron systems. The spectrum of this compound would be expected to show strong absorption bands in the UV region, typically between 200-400 nm, corresponding to π→π* electronic transitions characteristic of the phenylquinoline chromophore.

Chromatographic Purification and Monitoring (Thin Layer Chromatography, Column Chromatography)

Chromatographic methods are essential for the purification of synthetic products and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC): TLC is a rapid and simple technique used to check the purity of a sample and to determine the appropriate solvent system for column chromatography. A spot of the compound on a silica (B1680970) gel plate is developed in a solvent chamber, and its retention factor (Rf) is calculated. Reaction progress can be monitored by observing the disappearance of starting material spots and the appearance of the product spot nih.govresearchgate.net.

Column Chromatography: This is the standard method for purifying chemical compounds on a larger scale. For quinoline derivatives, silica gel is commonly used as the stationary phase. The crude product is loaded onto the top of a column packed with silica gel and eluted with a solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297). Fractions are collected and analyzed by TLC to isolate the pure this compound.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Phenylquinoline Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. scirp.org It is widely applied to quinoline (B57606) and its derivatives to calculate structural parameters, orbital interactions, and vibrational frequencies with high accuracy. scirp.orgresearchgate.net DFT calculations for 4-Ethyl-2-phenylquinoline would involve optimizing its molecular geometry to find the most stable conformation (lowest energy state) and then using this optimized structure to compute various electronic and spectroscopic properties. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such calculations on quinoline derivatives. nih.govresearchgate.netmdpi.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. edu.krd DFT calculations allow for the precise determination of HOMO and LUMO energies and the visualization of their electron density distributions. For quinoline derivatives, these calculations help in understanding the intramolecular charge transfer that occurs within the molecule. scirp.orgresearchgate.net Analysis of these orbitals for this compound would reveal the regions most susceptible to electrophilic and nucleophilic attack, providing insights into its reactivity.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations This table illustrates the typical data generated from DFT calculations for a quinoline derivative. The values are hypothetical for this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. ajchem-a.com |

| ELUMO | -1.7 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. ajchem-a.com |

| Energy Gap (ΔE) | 4.8 | Difference between LUMO and HOMO energies; an indicator of chemical stability and reactivity. scirp.org |

DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can compute the harmonic vibrational frequencies of this compound. scispace.com The resulting theoretical spectrum, showing the frequency and intensity of each vibrational mode, can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign specific vibrational bands. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts. nih.gov A high correlation between theoretical and experimental chemical shifts confirms the consistency of the computational results and aids in the structural elucidation of synthesized quinoline compounds. nih.govresearcher.life

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. scirp.orgresearchgate.net This information helps in understanding the electronic transitions, often related to π→π* transitions within the aromatic quinoline system.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Quinoline Derivative This table shows a representative comparison to illustrate the correlation between theoretical predictions and experimental results.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| IR Peak (C=N stretch) | 1646 cm-1 scispace.com | 1652 cm-1 scispace.com |

| 1H NMR (Aromatic H) | 7.95 ppm | 8.00 ppm ijcce.ac.ir |

| UV-Vis (λmax) | 315 nm | 312 nm |

The stability of a molecule can be assessed through both thermodynamic and kinetic lenses using DFT. By calculating global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and softness (S), the kinetic stability of this compound can be predicted. researchgate.netajchem-a.com Molecules with a larger HOMO-LUMO gap are considered "harder" and less reactive. edu.krd

Furthermore, DFT calculations can determine key thermodynamic parameters like the heat of formation, binding energy, entropy, and Gibbs free energy. scirp.orgajchem-a.com These values are essential for predicting whether a given structure is thermodynamically stable under certain conditions and for comparing the relative stabilities of different isomers or conformers. chemrxiv.org

Molecular Docking Studies of Quinoline Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For quinoline derivatives, docking studies are instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms at the molecular level. nih.govresearchgate.net These studies can predict the binding affinity (often expressed as binding energy in kcal/mol) and analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

In a typical study involving a compound like this compound, the molecule would be docked into the active site of a target protein, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target for quinoline-based inhibitors. nih.govnih.gov The results would reveal how the ethyl and phenyl substituents on the quinoline core contribute to binding and selectivity.

Table 3: Representative Molecular Docking Results for a Quinoline Derivative This table illustrates the typical output of a molecular docking study. The target and values are for illustrative purposes.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR Tyrosine Kinase (1M17) | This compound (Hypothetical) | -8.5 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 (Hypothetical) | This compound (Hypothetical) | -8.1 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations are a powerful tool for studying the physical movements of atoms and molecules, allowing researchers to assess the stability of the binding pose predicted by docking. nih.govresearchgate.net

For the this compound-protein complex, an MD simulation would be performed for a duration of nanoseconds to microseconds. nih.gov The analysis of the simulation trajectory would include calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. nih.gov Low and stable RMSD values indicate that the ligand remains securely bound in the active site. researchgate.net Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify the flexibility of individual amino acid residues upon ligand binding. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.org Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, refines this by building mathematical relationships between chemical structure and biological activity. nih.govresearchgate.net

For this compound, a QSAR study would involve designing and synthesizing a series of analogues with modifications to the ethyl and phenyl groups or substitutions on the quinoline core. The biological activity of these compounds would be measured experimentally. A computational model would then be built using molecular descriptors (e.g., steric, electronic, hydrophobic properties) to correlate these structural features with the observed activity. nih.govnih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and accelerating the drug discovery process. oncodesign-services.comdigitellinc.com

Prediction of Activity Spectra for Substances (PASS)

No specific PASS analysis for this compound has been reported in the reviewed literature. The PASS methodology is a computational tool used to predict the biological activity spectrum of a substance based on its structural formula. Such an analysis would provide probabilities of various biological activities (e.g., antimalarial, antiasthmatic, anti-inflammatory) based on structure-activity relationships derived from a large database of known active compounds. However, no studies have applied this predictive tool to this compound to generate a biological activity spectrum.

Analysis of Molecular Electrostatic Potential, Fukui and Local Softness Indices

Detailed quantum chemical calculations that would yield insights into the molecular electrostatic potential (MEP), Fukui functions, and local softness indices for this compound are not present in the available body of research.

Molecular Electrostatic Potential (MEP): An MEP analysis would illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for understanding intermolecular interactions and predicting sites for chemical reactions.

Fukui Functions and Local Softness Indices: These reactivity descriptors, derived from density functional theory (DFT), are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Calculation of these indices for this compound would pinpoint specific atoms most likely to participate in chemical reactions.

While theoretical studies and DFT calculations have been performed on related quinoline derivatives, such as this compound carboxylate, these findings cannot be directly extrapolated to this compound due to the differing electronic effects of the substituent groups.

Research Applications in Chemical Biology and Materials Science for 4 Ethyl 2 Phenylquinoline Derivatives

In Vitro Biological Activity Research

The in vitro biological activities of 4-Ethyl-2-phenylquinoline derivatives have been extensively investigated to determine their potential as antimicrobial and anticancer agents. These studies are crucial in the early stages of drug discovery, providing insights into the efficacy and spectrum of activity of these compounds.

In Vitro Antimicrobial Research

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, and compounds related to this compound have been evaluated against a variety of pathogenic bacteria and fungi. These investigations aim to identify new compounds that can combat the growing challenge of antimicrobial resistance.

Derivatives of 2-phenylquinoline (B181262) have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be effective against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities. The results indicated that some of these compounds displayed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Specifically, certain derivatives showed significant inhibition with Minimum Inhibitory Concentration (MIC) values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli mit.eduacs.org.

The structural modifications on the 2-phenylquinoline core have been shown to influence the antibacterial potency. For example, the introduction of different substituents on the phenyl ring can modulate the activity against various bacterial strains biointerfaceresearch.com. Some quinoline derivatives have been found to be more active against Gram-positive bacteria than Gram-negative bacteria, which is potentially due to the differences in the bacterial cell wall structure biointerfaceresearch.com. The antibacterial screenings of novel quinoline derivatives have reported MIC values ranging from 50 to as low as 3.12 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli nih.govnih.gov.

The activity of these compounds has also been explored against other significant pathogens. For instance, some quinazoline derivatives, which share a similar heterocyclic core, have shown antimicrobial activity against Klebsiella pneumoniae, comparable to that of established antibiotics like ceftriaxone researchgate.net. Furthermore, studies on multi-drug resistant Salmonella enterica serovar Typhi have highlighted the potential of related heterocyclic compounds in overcoming antibiotic resistance researchgate.net.

| Derivative Type | Bacterial Strain | MIC (μg/mL) | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | mit.eduacs.org |

| 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | mit.eduacs.org |

| Novel quinoline derivative | Bacillus cereus | 3.12 - 50 | nih.govnih.gov |

| Novel quinoline derivative | Staphylococcus sp. | 3.12 - 50 | nih.govnih.gov |

| Novel quinoline derivative | Pseudomonas sp. | 3.12 - 50 | nih.govnih.gov |

| Novel quinoline derivative | Escherichia coli | 3.12 - 50 | nih.govnih.gov |

In addition to their antibacterial properties, quinoline derivatives have been investigated for their efficacy against various fungal pathogens. These studies are particularly important given the rise in fungal infections, especially in immunocompromised individuals. Research has shown that derivatives of quinoline exhibit promising antifungal activity against species such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum.

For example, a series of quinoline derivatives linked to a chalcone moiety demonstrated good inhibitory activity against C. albicans, particularly when combined with fluconazole nih.gov. Some 8-hydroxyquinoline derivatives have also shown significant antifungal activity against a range of pathogens, including Candida species and dermatophytes, with MIC values ranging from 0.5 to 4 µg/mL against Candida species and Fusarium solani mdpi.com.

The antifungal activity of these compounds has also been observed against Aspergillus species. Certain synthesized quinoline derivatives showed a potent zone of inhibition against Aspergillus niger aip.orgaip.orgcihanuniversity.edu.iq. The antifungal potential of these compounds is often attributed to their ability to disrupt fungal cell integrity and metabolic processes.

| Derivative Type | Fungal Strain | Activity | Reference |

| Quinoline-chalcone derivative | Candida albicans | Good inhibitory activity | nih.gov |

| 8-hydroxyquinoline derivative | Candida spp. | MIC: 0.5 - 4 µg/mL | mdpi.com |

| 8-hydroxyquinoline derivative | Fusarium solani | MIC: 0.5 - 4 µg/mL | mdpi.com |

| Synthesized quinoline derivative | Aspergillus niger | Potent zone of inhibition | aip.orgaip.orgcihanuniversity.edu.iq |

Understanding the mechanism of action of these antimicrobial compounds is crucial for their development as therapeutic agents. For quinoline derivatives, several mechanisms have been proposed and investigated. One of the key mechanisms is the inhibition of essential bacterial enzymes. For instance, some quinoline derivatives have been designed and evaluated as inhibitors of the Peptide Deformylase (PDF) enzyme nih.govnih.gov. PDF is a critical enzyme in bacterial protein synthesis, making it a selective target for antibacterial drugs researchgate.netnih.govpharmacophorejournal.com. The inhibition of this enzyme disrupts bacterial growth and survival.

In the context of antifungal activity, the disruption of the fungal cell wall is a significant mechanism of action. Studies on 8-hydroxyquinoline derivatives have shown that these compounds can damage the fungal cell wall nih.govmdpi.com. This was confirmed through sorbitol protection assays, where an increase in MIC values in the presence of sorbitol indicated an effect on the cell wall nih.govmdpi.com. Furthermore, scanning electron microscopy has revealed cell wall disruption, such as cell shrinkage and surface roughness, in fungal cells treated with these derivatives mdpi.com. Other proposed antifungal mechanisms for quinoline derivatives include the compromise of the functional integrity of the cytoplasmic membrane and the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane nih.gov.

In Vitro Anti-Cancer Research

The therapeutic potential of quinoline derivatives extends to oncology, with numerous studies investigating their anti-cancer properties. Derivatives of 2-phenylquinoline, in particular, have shown promise in inhibiting the growth of various cancer cell lines.

Several studies have demonstrated the in vitro cytotoxicity of 2-arylquinoline derivatives against a panel of human cancer cell lines. For instance, a series of 2-arylquinolines were tested against HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer) cell lines, displaying compelling selective anticancer properties rsc.org. Certain C-6 substituted 2-phenylquinolines showed significant activity, particularly against PC3 and HeLa cells, with IC50 values as low as 8.3 μM for one derivative against HeLa cells rsc.org.

Another study focused on 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase (HDAC) inhibitors, a class of enzymes involved in cancer development nih.govfrontiersin.orgfrontiersin.org. One of the synthesized compounds exhibited good potency in inhibiting the growth of various cancer cell lines, with IC50 values ranging from 1.02 to 5.66 μM against cell lines such as K562 (leukemia), U266 (myeloma), MCF-7 (breast cancer), and A549 (lung cancer) nih.govfrontiersin.org. The anticancer effects of this compound were attributed to the induction of G2/M cell cycle arrest and the promotion of apoptosis nih.govfrontiersin.org.

Furthermore, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated as potential anticancer agents that target G-quadruplexes, which are specialized structures in DNA that are implicated in cancer nih.govnih.gov. These compounds displayed interesting antiproliferative activities against several human cancer cell lines, with one derivative showing an IC50 value of 0.50 μM against the HeLa cell line nih.gov.

| Derivative Type | Cancer Cell Line | IC50 (μM) | Reference |

| C-6 substituted 2-phenylquinoline | HeLa (cervical) | 8.3 | rsc.org |

| 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (prostate) | 31.37 | rsc.org |

| 2-phenylquinoline-4-carboxylic acid derivative | K562 (leukemia) | 1.02 | nih.govfrontiersin.org |

| 2-phenylquinoline-4-carboxylic acid derivative | U266 (myeloma) | 1.08 | nih.govfrontiersin.org |

| 2-phenylquinoline-4-carboxylic acid derivative | MCF-7 (breast) | 5.66 | nih.govfrontiersin.org |

| 2-phenylquinoline-4-carboxylic acid derivative | A549 (lung) | 2.83 | nih.govfrontiersin.org |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline | HeLa (cervical) | 0.50 | nih.gov |

Induction of Cell Apoptosis in vitro

The ability of this compound derivatives and related compounds to induce programmed cell death, or apoptosis, in cancer cell lines is a significant area of research. Studies have shown that these compounds can trigger apoptosis through various mechanisms. For instance, certain novel phenylquinazoline derivatives have been found to induce apoptosis by down-regulating the expression of pro-survival proteins like BCL-2 and BCL-XL. mdpi.com This leads to the release of mitochondrial Cytochrome C, a key event in the apoptotic cascade. mdpi.com

Similarly, novel tetrahydroquinoline derivatives have demonstrated the ability to trigger apoptosis through the activation of Caspase-3/7. nih.gov One particular 4-trifluoromethyl substituted derivative was identified as a potent inducer of apoptosis in glioblastoma cell lines, with IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively. nih.gov This compound was also shown to induce intracellular reactive oxygen species (iROS), leading to mitochondrial ROS (mtROS) and disruption of the mitochondrial membrane potential. nih.gov

Furthermore, some 3,4-dihydroquinazolinone derivatives have been shown to cause a significant increase in early apoptosis in HepG-2 and MCF-7 cancer cell lines. nih.gov These compounds were also found to impair cell proliferation by arresting the cell cycle at the G2/M phase. nih.gov In another study, an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was found to induce apoptosis in MCF7 breast cancer cells by activating pro-apoptotic genes such as p53, Bax, Parp, and Caspases-3, -8, and -9, while inactivating the anti-apoptotic gene Bcl2. nih.gov

Table 1: In Vitro Apoptosis Induction by Quinoline Derivatives and Related Compounds

| Compound Class | Cell Line(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| Phenylquinazoline derivatives | MCF-7, MCF-7-cisplatin-resistant | Down-regulation of BCL-2 and BCL-XL, release of mitochondrial Cytochrome C | Potent activators of apoptosis that enhance chemo-sensitization. mdpi.com |

| Tetrahydroquinoline derivatives | SNB19, LN229 (Glioblastoma) | Activation of Caspase-3/7, induction of ROS, disruption of mitochondrial membrane potential | 4-trifluoromethyl substituted derivative showed significant anti-GBM potential. nih.gov |

| 3,4-dihydroquinazolinone derivatives | HepG-2, MCF-7 | Increase in early apoptosis, cell cycle arrest at G2/M phase | Demonstrated radiosensitizing abilities. nih.gov |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | MCF7 (Breast cancer) | Activation of pro-apoptotic genes (p53, Bax, etc.), inactivation of anti-apoptotic gene (Bcl2) | Showed notable anticancer activity. nih.gov |

Inhibition of Protein Kinases and Other Molecular Targets

The 4-aminoquinazoline core, a close structural relative of the this compound scaffold, is a well-established pharmacophore in the development of protein kinase inhibitors. mdpi.com Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are 4-aminoquinazoline derivatives that target specific tyrosine kinases like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov These compounds typically act by competing with ATP for its binding site on the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that promote cancer cell proliferation. nih.gov

Research has expanded to include the development of multi-targeted kinase inhibitors based on the quinazoline scaffold. For example, certain 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as inhibitors of multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2. nih.gov One such compound exhibited broad-spectrum anticancer activity with IC50 values ranging from 1.94 to 7.1 µM against various cancer cell lines. nih.gov

Furthermore, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-pyrimidine] derivatives have been evaluated as inhibitors of PI3 kinase p110alpha. One thieno[3,2-pyrimidine] derivative, in particular, showed potent and selective inhibitory activity against p110alpha with an IC50 value of 2.0 nM. Quinoxaline derivatives, which share a similar bicyclic aromatic structure, are also recognized as protein kinase inhibitors, acting as ATP-competitive inhibitors for a range of kinases including EGFR, VEGFR, and PDGFR.

Table 2: Protein Kinase Inhibition by Quinoline and Related Heterocyclic Derivatives

| Compound Class | Target Kinase(s) | Example(s) | Key Findings |

|---|---|---|---|

| 4-Aminoquinazoline derivatives | EGFR, other tyrosine kinases | Gefitinib, Erlotinib | Marketed anticancer drugs. mdpi.comnih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivatives | VEGFR2, EGFR, HER2, CDK2 | Compound 5d | Broad-spectrum anticancer activity. nih.gov |

| Thieno[3,2-pyrimidine] derivatives | PI3 kinase p110alpha | Compound 15e | Potent and selective inhibition with an IC50 of 2.0 nM. |

| Quinoxaline derivatives | EGFR, VEGFR, PDGFR | Not specified | ATP-competitive inhibitors. |

Disruption of Tubulin Assembly

Certain derivatives of 2-phenylquinoline have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been synthesized and evaluated for their antiproliferative activity. One compound from this series, designated as 7b, demonstrated significant cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines, with IC50 values of 0.5 and 0.2 μM, respectively.

Further investigation into the mechanism of action revealed that these compounds cause a disruption of the mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase. Molecular docking studies have suggested that these derivatives interact with the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics ultimately triggers apoptosis in cancer cells, highlighting the potential of these compounds as anticancer agents.

Table 3: Disruption of Tubulin Assembly by 2-Phenylquinoline Derivatives

| Compound Series | Key Compound | Target Cell Lines | IC50 Values | Mechanism of Action |

|---|---|---|---|---|

| 2-Phenylquinoline-4-carboxamides | 7b | SK-OV-3, HCT116 | 0.5 µM, 0.2 µM | Inhibition of tubulin polymerization, disruption of mitotic spindle assembly, G2/M phase arrest. |

Inhibition of Histone Deacetylases (HDACs)

The inhibition of histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy. In this context, 2-phenylquinoline-4-carboxylic acid derivatives have been developed as novel HDAC inhibitors. A series of these compounds, featuring either hydroxamic acid or hydrazide zinc-binding groups, has been synthesized and evaluated.

Within this series, one active compound and its analog exhibited significant selectivity for HDAC3 over HDAC1, 2, and 6. Further mechanistic studies in K562 cells revealed that the anticancer effects of the lead compound were attributable to the induction of G2/M cell cycle arrest and the promotion of apoptosis. Additionally, quinazoline-based compounds have been explored as dual inhibitors of HDACs and other cancer-related targets, such as VEGFR and PI3K, demonstrating the versatility of this heterocyclic scaffold in epigenetic therapy.

Table 4: In Vitro Inhibition of Histone Deacetylases by 2-Phenylquinoline Derivatives

| Compound Class | Key Feature(s) | Selectivity | Mechanism of Anticancer Activity |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acids | Hydroxamic acid or hydrazide zinc-binding groups | Selective for HDAC3 over HDAC1, 2, and 6 | Induction of G2/M cell cycle arrest and promotion of apoptosis. |

In Vitro Antimalarial Research

The quinoline core is a well-known pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. Research into novel quinoline derivatives continues to yield promising results. For instance, a series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.gov Optimization of the initial hit led to molecules with low nanomolar in vitro potency. nih.gov

Similarly, various 4-aminoquinoline derivatives have been synthesized and shown to retain activity against chloroquine-resistant strains of P. falciparum. Studies have indicated that modifications to the side chain of the 4-aminoquinoline scaffold can lead to compounds with improved efficacy. Furthermore, a series of 4-anilinoquinolines with two proton-accepting side chains demonstrated potent activity in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum in vitro. The antimalarial activity of these compounds is often attributed to their ability to interfere with the detoxification of heme in the parasite.

Table 5: In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound Class | Plasmodium falciparum Strain(s) | Potency | Key Findings |

|---|---|---|---|

| Quinoline-4-carboxamides | 3D7 | Low nanomolar EC50 | Optimized from a phenotypic screen. nih.gov |

| 4-Aminoquinolines | Chloroquine-resistant isolates | Not specified | Activity retained against resistant strains. |

| 4-Anilinoquinolines | Chloroquine-sensitive and -resistant | Low nanomolar IC50 | Activity dependent on side chain features. |

In Vitro Antiviral Research (e.g., HIV Non-Nucleoside Reverse Transcriptase Inhibitors, HIV-1 matrix protein inhibition, virucidal purposes)

Quinoline derivatives have been investigated for their antiviral properties against a range of viruses. A notable area of research is their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of 2-phenylamino-4-phenoxyquinoline derivatives were designed through a molecular hybridization approach, drawing from the structures of existing NNRTIs. These compounds have shown the potential to inhibit HIV-1 RT. The discovery of such disubstituted quinolines provides valuable information on the structure-activity relationships for binding to the allosteric site of HIV-1 RT.

The HIV-1 matrix (MA) protein, a component of the Gag polyprotein, is another attractive target for antiviral intervention due to its crucial role in virus assembly. While the MA protein has emerged as a viable target, the development of specific inhibitors, particularly those based on the this compound scaffold, is an ongoing area of research. Challenges in targeting the MA protein include its shallow architecture and the high degree of entropy at its binding sites.

The broader virucidal potential of chemical agents involves the direct inactivation of viral particles. While a variety of compounds have been identified as virucidal agents, specific research into the virucidal properties of this compound derivatives is not extensively documented in the reviewed literature. However, the known anti-HIV activity of some quinoline derivatives suggests a potential for further investigation into their virucidal capabilities.

Table 6: In Vitro Antiviral Research of Quinoline Derivatives

| Research Area | Target | Compound Class | Key Findings |

|---|---|---|---|

| HIV Non-Nucleoside Reverse Transcriptase Inhibition | HIV-1 Reverse Transcriptase | 2-Phenylamino-4-phenoxyquinolines | Potential to inhibit HIV-1 RT. |

| HIV-1 Matrix Protein Inhibition | HIV-1 Matrix (MA) Protein | Not specified for this compound | MA is an attractive but challenging antiviral target. |

| Virucidal Purposes | Viral particles | General virucidal agents | A group of 4 derivatives possesses anti-HIV virucidal activity based on an ejection of zinc from the virus nucleocapside protein. |

In Vitro Anti-inflammatory Research

Derivatives of 2-phenylquinoline have demonstrated significant in vitro anti-inflammatory activity. A study on 2-(4-phenylquinoline-2-yl)phenol derivatives reported their efficacy as COX-2 inhibitors. Several compounds in this series exhibited potent COX-2 inhibition, with IC50 values as low as 0.026 µM.

The anti-inflammatory potential of these compounds was further evaluated using the Human Red Blood Cells (HRBC) membrane stabilization assay. In this assay, several derivatives showed potent activity, with IC50 values in the nanomolar to low micromolar range, indicating their ability to protect the cell membrane from lysis, a hallmark of anti-inflammatory action. Additionally, research into phenylquinoline-based soluble epoxide hydrolase (sEH) inhibitors has identified these compounds as having anti-inflammatory and analgesic activity, suggesting another mechanism through which this scaffold can exert its effects.

Table 7: In Vitro Anti-inflammatory Activity of 2-Phenylquinoline Derivatives

| Compound Class | Assay | Target | Potency |

|---|---|---|---|

| 2-(4-Phenylquinoline-2-yl)phenol derivatives | COX-2 enzyme inhibition | COX-2 | IC50 as low as 0.026 µM. |

| 2-(4-Phenylquinoline-2-yl)phenol derivatives | HRBC membrane stabilization | Red blood cell membrane | IC50 values in the nanomolar to low micromolar range. |

| Phenylquinoline-based sEH inhibitors | Not specified | Soluble epoxide hydrolase (sEH) | Demonstrated anti-inflammatory activity. |

In Vitro Antioxidant Activity

The antioxidant potential of quinoline derivatives is a significant area of investigation. The ability of these compounds to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically.

| Compound | Substitution Pattern | EC₅₀ (µM) |

|---|---|---|

| 21e | 2,3-dihydroxy | 7.5 |

| 21g | 2,5-dihydroxy | 7.4 |

| 21h | 3,4-dihydroxy | 7.2 |

In Vitro Antitubercular Research

Tuberculosis remains a global health threat, and the development of new antitubercular agents is a critical research focus. Quinoline derivatives have historically played a vital role in the fight against tuberculosis. The in vitro activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, the causative agent of the disease.

A number of studies have reported the promising antitubercular activity of various quinoline derivatives. For example, novel isatin-tethered quinolines have been synthesized and evaluated for their activity against the drug-susceptible H37Rv strain of M. tuberculosis. Several of these compounds exhibited potent activity, with MIC values in the low microgram per milliliter range. nih.gov These findings highlight the potential of the quinoline scaffold as a basis for the development of new antitubercular drugs. Although specific data for this compound derivatives were not found, the data on other substituted quinolines suggest that this chemical class is a promising area for further investigation.

| Compound | MIC (µg/mL) |

|---|---|

| Q6a | 0.98 |

| Q6b | 0.49 |

| Q8a | 0.24 |

| Q8b | 0.06 |

| Q8f | 0.98 |

| Isoniazid (Standard) | 0.12 |

In Vitro Antileishmanial Research

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is a significant health problem in many parts of the world. The search for new, effective, and less toxic antileishmanial drugs is ongoing, and quinoline derivatives have emerged as a promising class of compounds. The in vitro antileishmanial activity is often determined by measuring the 50% inhibitory concentration (IC₅₀) against both the promastigote and amastigote stages of the parasite.

Research on 2-substituted quinolines has demonstrated their potential as antileishmanial agents. For instance, a series of 2-substituted quinolines were evaluated for their in vitro activity against Leishmania donovani intramacrophage amastigotes. nih.gov Several compounds exhibited potent activity with low micromolar IC₅₀ values. nih.gov One particularly interesting compound, a 7-aroylstyrylquinoline derivative, displayed an IC₅₀ of 1.2 µM. nih.gov The structure-activity relationship studies suggest that modifications at the 2- and 7-positions of the quinoline ring can significantly influence the antileishmanial potency. nih.gov

| Compound | Description | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 18 | Simple quinoline derivative | 4.1 | 8.3 |

| 34 | 7-Aroylstyrylquinoline derivative | 2.1 | 27.3 |

| 35 | 7-Aroylstyrylquinoline derivative | 1.2 | 121.5 |

| Miltefosine (Standard) | Reference Drug | - | - |

| Sitamaquine (Standard) | Reference Drug | - | - |

In Vitro Anthelmintic Activity

Helminth infections, caused by parasitic worms, affect a significant portion of the world's population, particularly in developing countries. The increasing prevalence of anthelmintic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Quinoline derivatives have been investigated for their potential as anthelmintic agents. In vitro assays, often using adult earthworms such as Pheretima posthuma or parasitic nematodes like Haemonchus contortus, are employed to screen for activity, measuring parameters like the time to paralysis and death of the worms.

While specific data on the anthelmintic activity of this compound derivatives is scarce, a study on the quinoline molecule ABX464 and its analogues has shown promising activity against the parasitic nematode Haemonchus contortus. nih.gov The motility of the larvae was assessed, and the half-maximal inhibitory concentration (IC₅₀) was determined. This research indicates that the quinoline scaffold is a viable starting point for the development of new anthelmintic drugs. nih.gov

| Compound | Substitution at R1 | Larval Motility IC₅₀ (µM) |

|---|---|---|

| 1 | 8-Cl | 6.0 |

| 34 | 8-H | 24 |

| 35 | 6-Cl | 9.8 |

| 36 | 5-Cl | 4.3 |

Interactions with Biological Targets in vitro (e.g., enzymes, receptors, proteins)

Understanding the molecular mechanisms of action of bioactive compounds is crucial for drug development. Derivatives of 2-phenylquinoline have been shown to interact with various biological targets, leading to their observed pharmacological effects. These interactions are typically studied through in vitro enzyme inhibition assays, binding studies, and molecular docking simulations.

One important target for anticancer drug development is tubulin. A novel series of 2-phenylquinoline-4-carboxamide derivatives has been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov Several of these compounds displayed potent cytotoxic activity against various cancer cell lines, and their antiproliferative effect was correlated with their ability to inhibit tubulin polymerization, with IC₅₀ values in the low micromolar range. nih.gov

Another key enzyme in the inflammatory pathway is cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. A group of 4-carboxyl quinoline derivatives with a methylsulfonyl COX-2 pharmacophore at the para position of the C-2 phenyl ring were designed and synthesized as selective COX-2 inhibitors. researchgate.net One of the synthesized compounds was identified as a potent and highly selective COX-2 inhibitor, with an IC₅₀ value of 0.043 µM, which was more potent than the reference drug celecoxib. researchgate.net

| Compound | Target | Activity | IC₅₀ (µM) |

|---|---|---|---|

| 7b | Tubulin Polymerization | Inhibition | - |

| 9e | COX-2 | Inhibition | 0.043 |

| Celecoxib (Standard) | COX-2 | Inhibition | 0.060 |

Catalysis Research

Quinoline Derivatives as Ligands in Organometallic Catalysis

In the realm of materials science, quinoline derivatives, particularly those with nitrogen atoms positioned for chelation, are valuable ligands in organometallic chemistry and catalysis. The electronic and steric properties of these ligands can be fine-tuned by introducing various substituents onto the quinoline ring system, thereby influencing the catalytic activity and selectivity of the resulting metal complexes.

2-Phenylquinoline derivatives with additional coordinating groups are of particular interest. For example, a series of substituted 2-pyridyl-4-phenylquinolines have been synthesized. These molecules, possessing two aza binding sites, can act as asymmetric bidentate ligands for transition metals such as ruthenium, osmium, and iridium. The resulting metal complexes are being investigated for their photophysical properties and potential applications in catalysis. The ability to systematically modify the substituents on both the quinoline and pyridine (B92270) rings allows for the rational design of ligands with tailored properties for specific catalytic transformations.

Quinoline-Based Compounds as Catalysts (e.g., Catecholase Activity)

In the field of chemical biology, quinoline-based compounds have been investigated for their catalytic capabilities, particularly in mimicking the activity of enzymes. One notable area of research is their application as catalysts in oxidation reactions, such as the oxidation of catechol to o-quinone, a reaction catalyzed by the copper-containing enzyme catecholase.

Studies have shown that complexes formed between quinoline derivatives and copper salts can exhibit significant catecholase activity. The catalytic efficiency of these complexes is influenced by several factors, including the chemical structure of the quinoline ligand and the nature of the copper salt used. For instance, research on a series of seven quinoline-based compounds demonstrated that their copper complexes could effectively catalyze the oxidation of catechol. The study revealed that complexes formed with copper(II) acetate (B1210297) (Cu(OAc)₂) displayed considerably higher catalytic activity compared to those formed with other copper salts like copper(II) sulfate (B86663) (CuSO₄), copper(II) nitrate (Cu(NO₃)₂), and copper(II) chloride (CuCl₂).

The structure of the quinoline ligand itself plays a crucial role in determining the rate of oxidation. Factors such as the nature and position of substituents on the quinoline ring can affect the stability of the copper complex and, consequently, its catalytic performance. It has been observed that ions weakly bound to the copper facilitate the coordination of the quinoline ligands, leading to more stable complexes and higher catalytic activities. Conversely, strongly bound ions can hinder ligand coordination, resulting in lower catalytic activity. For example, a study highlighted that a 2-chloroquinoline-3-carbohydrazide ligand exhibited the highest catalytic activity, while 2-oxo-1,2-dihydroquinoline-3-carbaldehyde showed the lowest among the tested compounds.

| Quinoline Ligand Derivative | Copper Salt | Relative Catecholase Activity |

|---|---|---|

| 2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | High |

| Generic Quinoline Derivative A | Cu(OAc)₂ | Moderate |

| Generic Quinoline Derivative B | CuSO₄ | Moderate-Low |

| 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Cu(NO₃)₂ | Low |

| Generic Quinoline Derivative C | CuCl₂ | Low |

Materials Science Research

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for a variety of applications in materials science. Research has focused on their use in dyes and pigments, photoluminescent materials, organic electronics, and the development of novel functional materials.

The extended π-conjugated system of the quinoline ring is a key feature that allows its derivatives to be used in the synthesis of various types of dyes. These include azo dyes and methine (polymethine) dyes, which have applications in textiles, leather, paper, and as additives in other materials.

Azo Dyes: Novel azo dyes have been synthesized from quinoline derivatives, such as 8-hydroxyquinoline. researchgate.netsemanticscholar.orgresearchgate.net These dyes are created through a coupling reaction between a diazonium salt and the quinoline derivative. The resulting azo dyes exhibit a range of colors and have been evaluated for their dyeing performance on fabrics like cotton and silk, showing good to excellent fastness properties. The specific hue and properties of the dye can be tuned by modifying the substituents on the quinoline ring.

Methine Dyes: Quinoline derivatives, particularly quinaldine (2-methylquinoline) and lepidine (4-methylquinoline), are important precursors in the synthesis of cyanine dyes, a class of methine dyes. nih.gov These dyes have a chromophoric system consisting of a conjugated chain of methine groups. The length of this chain and the nature of the quinoline heterocycle influence the absorption and emission properties of the dye. Monomethine, dimethine, and trimethine cyanine dyes containing quinoline moieties have been synthesized, absorbing light in the visible spectrum. nih.gov

| Dye Class | Quinoline Precursor Example | Synthesis Method | Resulting Dye Type |

|---|---|---|---|

| Azo Dyes | 8-Hydroxyquinoline | Coupling with a diazonium salt | Heterocyclic Azo Dye |

| Methine Dyes | Quinaldine (2-methylquinoline) | Condensation reactions | Monomethine and Trimethine Cyanine Dyes nih.gov |

| Methine Dyes | Lepidine (4-methylquinoline) | Condensation reactions | Monomethine Cyanine Dyes nih.gov |

Derivatives of 2-phenylquinoline are known to exhibit interesting photophysical properties, including fluorescence, making them useful as fluorescent probes and in the development of photoluminescent materials. The emission characteristics of these compounds can be finely tuned by chemical modifications.

Research has demonstrated that newly synthesized quinoline derivatives can exhibit significant fluorescence. For instance, some 2,4-disubstituted quinolines have been shown to emit green light with high quantum yields and long fluorescence lifetimes. The presence of specific functional groups, such as an amino group on the 4-aryl substituent, can enhance the fluorescence properties.

The photoluminescence of quinoline derivatives can be influenced by their molecular structure and the surrounding environment. For example, the introduction of different substituents at various positions on the quinoline ring can lead to shifts in the emission wavelength. Some derivatives have been investigated for their ability to function as colorimetric and luminescent pH sensors, showing significant color and luminescence changes in response to varying acidity.

| Quinoline Derivative Type | Observed Emission Color | Noteworthy Photophysical Property |

|---|---|---|

| 2,4-disubstituted quinolines | Green | High quantum yield (Φ = 0.78) and long lifetime (6.20 ns) reported for a specific derivative. |

| 8-hydroxyquinoline derivatives | Red-shifted emission compared to 8-hydroxyquinoline | Potential for long fluorescence lifetimes in metallic complexes. semanticscholar.org |

| 2-(Thiophen-2-yl)quinazoline derivatives | Blue or Green | Ability to function as colorimetric and luminescent pH sensors. |

The promising electronic and optical properties of quinoline derivatives have led to their investigation for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

OLEDs: Quinoline derivatives have been successfully employed as emitters in the emissive layer of OLEDs. Their high thermal stability, electron-transporting capability, and tunable emission colors make them suitable for this application. For example, OLED devices have been fabricated using quinoline derivatives that exhibit strong electroluminescence. In some cases, quinoline-based materials have been used to create OLEDs with yellow emissions and good color purity. Furthermore, quinoline-based molecules have been developed as thermally activated delayed fluorescence (TADF) emitters for efficient non-doped OLEDs, achieving high external quantum efficiencies.

Solar Cells: In the realm of photovoltaics, quinoline derivatives have gained attention for their potential use in third-generation solar cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. Their broad absorption spectra and suitable energy levels are advantageous for these applications. For instance, quinoline-based compounds have been used in the fabrication of solar cells, where they contribute to the absorption of sunlight. Additionally, quinoline has been introduced as an effective additive in perovskite solar cells, where it helps to improve the quality of the perovskite film, reduce defects, and thereby enhance the power conversion efficiency and stability of the device.

| Device Type | Role of Quinoline Derivative | Observed Outcome |

|---|---|---|

| OLED | Emitting material | Strong yellow electroluminescence with high brightness and efficiency in some devices. |

| OLED | TADF emitter | High external quantum efficiencies (up to 17.3%) in non-doped OLEDs. |

| Perovskite Solar Cell | Additive | Improved power conversion efficiency (reaching 20.87% in one study) and enhanced stability. |

| Organic-Inorganic Photodiode | Active layer | Rectification behavior and photovoltaic properties under illumination. researchgate.net |

The diverse properties of quinoline derivatives make them valuable building blocks for the creation of a wide range of functional materials. The ability to tailor their chemical structure allows for the fine-tuning of their properties for specific applications.

The development of quinoline-based catalysts, as discussed earlier, is a prime example of their use in creating functional materials for chemical synthesis. In materials science, their strong luminescence and electronic properties are harnessed to produce materials for optical and electronic applications. For instance, the synthesis of photoluminescent coordination polymers using quinoline-derived ligands demonstrates the creation of materials with unique optical properties.

Furthermore, the incorporation of quinoline moieties into larger molecular architectures can lead to materials with specific functionalities. The design of quinoline-based compounds as visible light photoinitiators for polymerization reactions highlights their potential in developing advanced materials for applications such as dentistry. mdpi.com The versatility of the quinoline scaffold continues to make it a subject of intense research for the discovery and development of new functional materials with novel properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.